molecular formula C21H27N5O4 B2978575 9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923408-37-1

9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2978575
CAS RN: 923408-37-1
M. Wt: 413.478
InChI Key: JEGMTKXRWJHXQB-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, and the dimethoxyphenyl group would add additional complexity .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. They often act as bases due to the presence of nitrogen atoms in the ring. They can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound can be synthesized through various methods. For instance, a study by Ondrej Simo et al. (1995) discusses a method for synthesizing 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, which are structurally related to your compound of interest, through a multi-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione (Ondrej Simo et al., 1995).

  • Electrochemical Properties : A study by Michael T. Cleary et al. (1981) on the electrochemical oxidation of 9-methylxanthine, a related compound, revealed multiple oxidation peaks and the formation of various oxidation products, indicating the potential complexity and reactivity of similar compounds (Michael T. Cleary et al., 1981).

  • Structural Analysis : The structural properties of similar compounds have been studied, as in the case of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate by S. Larson et al. (1989), providing insights into the molecular configuration and bonding of such purine derivatives (S. Larson et al., 1989).

Pharmacological Applications

  • Urease Inhibition : A. Rauf et al. (2010) conducted a study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives for urease inhibition activity. This suggests potential applications in addressing conditions related to urease enzyme activity (A. Rauf et al., 2010).

  • Anti-inflammatory Activity : J. Kaminski et al. (1989) synthesized a series of compounds based on a similar pyrimidopurinedione ring system, demonstrating anti-inflammatory activity in rat models. This points to potential applications in developing anti-inflammatory drugs (J. Kaminski et al., 1989).

  • Antitumor Activity : The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized and evaluated for antitumor activity by E. Grivsky et al. (1980), suggesting potential applications in cancer research and therapy (E. Grivsky et al., 1980).

Miscellaneous Applications

  • Photophysical Properties : Han Yan et al. (2017) studied pyrimidine-phthalimide derivatives for their photophysical properties and pH-sensing applications, indicating potential use in developing novel colorimetric pH sensors and logic gates (Han Yan et al., 2017).

  • Photochemical Applications : The photochemistry of similar compounds, like the highly reactive pyrimidinedione studied by S. Shorunov et al. (2018), can be of interest in photochemical applications, illustrating the diverse utility of these compounds in various scientific fields (S. Shorunov et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Some pyrimidine derivatives have been studied for their anticancer properties, acting as inhibitors of various protein kinases .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential future directions. These compounds have shown promise in medicinal chemistry, particularly in the development of new anticancer drugs .

properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-13(2)12-26-19(27)17-18(23(3)21(26)28)22-20-24(9-6-10-25(17)20)15-11-14(29-4)7-8-16(15)30-5/h7-8,11,13H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMTKXRWJHXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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